Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate
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Overview
Description
Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate is a small molecule compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-methyl-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(methylthio)-1,3,4-thiadiazole: A similar compound with a thiadiazole ring, known for its biological activities.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative used in dyeing and other industrial applications.
Uniqueness
Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate is unique due to its specific structure, which combines a thiadiazole ring with a malonate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKAFGBSXBLJDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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